molecular formula C12H15N3O3 B12909632 1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-24-8

1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B12909632
CAS No.: 89143-24-8
M. Wt: 249.27 g/mol
InChI Key: JOZDSBUQVWXBSV-UHFFFAOYSA-N
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Description

1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different chemical applications.

Mechanism of Action

The mechanism of action of 1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione can be compared with other similar compounds, such as:

The uniqueness of 1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione lies in its specific combination of the isoxazole ring with the bipyrrolidine moiety, which imparts unique chemical and biological properties.

Properties

CAS No.

89143-24-8

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H15N3O3/c1-8-6-10(13-18-8)15-11(16)7-9(12(15)17)14-4-2-3-5-14/h6,9H,2-5,7H2,1H3

InChI Key

JOZDSBUQVWXBSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(=O)CC(C2=O)N3CCCC3

Origin of Product

United States

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